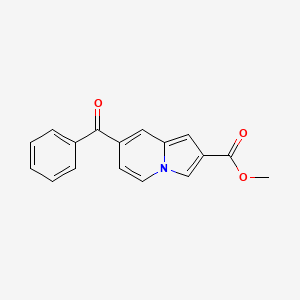

Methyl 7-benzoylindolizine-2-carboxylate

Description

Structure

2D Structure

Properties

CAS No. |

62455-99-6 |

|---|---|

Molecular Formula |

C17H13NO3 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

methyl 7-benzoylindolizine-2-carboxylate |

InChI |

InChI=1S/C17H13NO3/c1-21-17(20)14-10-15-9-13(7-8-18(15)11-14)16(19)12-5-3-2-4-6-12/h2-11H,1H3 |

InChI Key |

ICPDSPLHHPGJJT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN2C=CC(=CC2=C1)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Functional Groups

- Methyl 7-benzoylindolizine-2-carboxylate :

- Ethyl 7-Acetyl-3-(4-Substituted Benzoyl)indolizine-1-Carboxylates (e.g., 2a-r) :

- Diethyl 7-Methoxy-3-(Substituted Benzoyl)indolizine-1,2-Dicarboxylates (e.g., 5a-d) :

Key Structural Implications

- The position of the benzoyl group (C7 vs.

- Ester groups (methyl vs. ethyl) impact lipophilicity and metabolic stability. Methyl esters are smaller and may enhance membrane permeability compared to ethyl esters .

Spectroscopic and Analytical Data

*Estimated based on analogous ethyl derivatives. Methyl esters typically show slightly higher C=O stretching frequencies than ethyl esters due to reduced electron-donating effects.

Anticancer Activity

- Ethyl Derivatives (2b, 2q, 2r) :

- This compound: No direct activity data are available, but the benzoyl group at C7 may enhance target affinity compared to acetyl or methoxy groups. Methyl esters could improve bioavailability relative to bulkier ethyl esters.

Enzyme Inhibition

- Indolizines with hydroxyl or acetyl groups (e.g., polyhydroxyoctahydroindolizidines) are potent glycosidase inhibitors . The benzoyl group in this compound may confer selectivity for kinases or proteases, though further studies are needed.

Q & A

Q. What are the optimized synthetic routes for Methyl 7-benzoylindolizine-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via tandem cyclization reactions. A common method involves reacting substituted pyrrole aldehydes with brominated esters in the presence of potassium carbonate (K₂CO₃) in dry DMF under ambient conditions. For example, a similar indolizine derivative (Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate) was synthesized by stirring at room temperature for 8 hours, achieving a 76% yield after silica gel chromatography . Key factors include solvent polarity (DMF enhances nucleophilicity), stoichiometric ratios (2:1 molar ratio of brominated ester to aldehyde), and inert atmosphere to prevent side reactions. Purification via column chromatography with hexane/ethyl acetate gradients is standard.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts resolved?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, carbonyl groups (e.g., benzoyl) show distinct shifts at ~168–170 ppm in ¹³C NMR .

- Mass Spectrometry (MS): ESI-MS in positive ion mode identifies molecular ions (e.g., [M+H]⁺ peaks). Discrepancies between calculated and observed masses may indicate isotopic impurities or incomplete purification .

- Infrared (IR) Spectroscopy: Stretching frequencies for ester (C=O at ~1685 cm⁻¹) and benzoyl (C=O at ~1626 cm⁻¹) groups validate functional groups . Artifacts (e.g., solvent peaks in NMR) are minimized using deuterated solvents and baseline correction.

Q. What are the primary biological activities reported for indolizine derivatives, and how are these assays designed?

Indolizines exhibit anti-inflammatory, anticancer, and antimicrobial properties. For instance, methyl indolizine carboxylates were screened for COX-2 inhibition using human recombinant enzyme assays, with IC₅₀ values compared to celecoxib as a positive control . Anticancer activity is tested via dose-dependent cytotoxicity assays (e.g., MTT) at concentrations of 10–80 µg/mL, with adriamycin as a reference . Assays require triplicate measurements and statistical validation (e.g., ANOVA) to ensure reproducibility.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond lengths and angles. For example, the crystal structure of Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate revealed a planar indolizine core (C1–C6–C7 angle: 123.12°) and benzoyl orientation (C7–O1 bond length: 1.214 Å) . SHELX software refines data with R-factors <0.06, and WinGX integrates diffraction patterns (e.g., Bruker APEX2 detectors) . Disordered solvent molecules are modeled using PART instructions in SHELXL .

Q. What mechanistic insights explain the regioselectivity of indolizine cyclization during synthesis?

Cyclization proceeds via a [3+2] annulation mechanism. The pyrrole aldehyde acts as a dipolarophile, reacting with in situ-generated enolates from brominated esters. DFT studies suggest that electron-withdrawing groups (e.g., benzoyl) stabilize transition states through conjugation, directing substitution to the 7-position . Kinetic control (room temperature, short reaction times) favors indolizine over competing pyrrolo[1,2-a]pyrazine byproducts.

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). For example, methyl indolizine carboxylates with high in vitro COX-2 inhibition may show low oral bioavailability due to ester hydrolysis. Solutions include:

- Prodrug design: Replacing methyl esters with ethyl groups to delay hydrolysis .

- Microsomal stability assays: Incubating compounds with liver microsomes to identify metabolic hotspots .

- Pharmacokinetic modeling: Using HPLC-MS to track plasma concentrations post-administration .

Q. What computational methods are used to predict the pharmacokinetic properties of this compound?

- Molecular docking (AutoDock/Vina): Predicts binding affinities to targets like COX-2 (PDB ID: 5KIR) .

- ADMET prediction (SwissADME): Estimates logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, ester groups may reduce BBB penetration due to high polarity .

- QSAR models: Correlate substituent effects (e.g., electron-withdrawing benzoyl) with bioactivity using Hammett constants .

Methodological Guidelines

Q. How should researchers document synthetic procedures for reproducibility?

Follow IUPAC guidelines:

- Reagent purity: Specify sources (e.g., Sigma-Aldrixh, ≥98%).

- Detailed protocols: Include exact reaction times, temperatures, and workup steps (e.g., "stirred at 25°C for 8 h, then quenched with 10 mL H₂O") .

- Characterization data: Report NMR shifts (δ in ppm), MS peaks, and elemental analysis (C, H, N within ±0.3% of theoretical) .

Q. What strategies validate the purity of this compound in pharmacological studies?

- HPLC-DAD: Purity ≥95% confirmed using C18 columns (acetonitrile/water gradient, λ=254 nm) .

- Melting point consistency: Compare observed mp with literature (e.g., 160–162°C) .

- TLC monitoring: Use silica plates (hexane:EtOAc 3:1) to detect unreacted starting materials .

Data Analysis and Reporting

Q. How are crystallographic data deposited and validated for indolizine derivatives?

Deposit CIF files in the Cambridge Structural Database (CSD) or CCDC. Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.